molecular formula C5H5ClS B1314076 3-(Chloromethyl)thiophene CAS No. 2746-23-8

3-(Chloromethyl)thiophene

Cat. No.: B1314076
CAS No.: 2746-23-8
M. Wt: 132.61 g/mol
InChI Key: KKWWFYAKOFXBEY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)thiophene is an organic compound with the molecular formula C(_5)H(_5)ClS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Mechanism of Action

Target of Action

3-(Chloromethyl)thiophene is a chemical compound that is often used in the synthesis of various biologically active compounds . It is primarily used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of various biologically active compounds . The compound plays a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . It also exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various biologically active compounds with a wide range of applications in medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)thiophene plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in halogenation and sulfonation reactions. The interactions between this compound and these biomolecules are typically characterized by covalent bonding, where the chlorine atom is replaced by other functional groups .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, influencing cellular processes in these organelles .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function. For instance, this compound may be localized to the nucleus, where it can influence gene expression and transcriptional activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Chloromethyl)thiophene can be synthesized through several methods. One common approach involves the chloromethylation of thiophene. This reaction typically uses chloromethyl methyl ether (ClCH(_2)OCH(_3)) and a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). The reaction proceeds under controlled conditions to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. For instance, the reaction of thiophene with chloromethane in the presence of a catalyst can be optimized for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the chloromethyl group can yield methylthiophene derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Major Products:

    Substitution: Thiophene derivatives with various functional groups.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Methylthiophene derivatives.

Scientific Research Applications

3-(Chloromethyl)thiophene has several applications in scientific research:

Comparison with Similar Compounds

  • 2-(Chloromethyl)thiophene
  • 2,5-Dichlorothiophene
  • 3-Bromomethylthiophene

Comparison: 3-(Chloromethyl)thiophene is unique due to the position of the chloromethyl group on the thiophene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to 2-(Chloromethyl)thiophene, the 3-positioned compound may exhibit different reactivity patterns and selectivity in substitution reactions .

Properties

IUPAC Name

3-(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWWFYAKOFXBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500084
Record name 3-(Chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2746-23-8
Record name 3-(Chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of 2-chloro-3-(chloromethyl)thiophene?

A1: 2-chloro-3-(chloromethyl)thiophene serves as a crucial intermediate in synthesizing antifungal medications, notably Tioconazole and Sertaconazole. [, , ] This compound undergoes O-alkylation reactions with suitable imidazole derivatives, followed by salt formation, to yield these pharmaceutical compounds. [, ]

Q2: What synthetic methods are commonly employed to produce 2-chloro-3-(chloromethyl)thiophene?

A2: The research highlights two main methods for synthesizing 2-chloro-3-(chloromethyl)thiophene:

    Q3: How does the structure of 2-chloro-3-(chloromethyl)thiophene influence its reactivity?

    A3: The presence of the chloromethyl group (-CH2Cl) at the 3-position of the thiophene ring significantly influences the reactivity of 2-chloro-3-(chloromethyl)thiophene. [, , ] This group acts as an electrophile, making it susceptible to nucleophilic attack. [, , ] This reactivity is key for its use in O-alkylation reactions during the synthesis of Tioconazole and Sertaconazole. [, , ]

    Q4: Are there any notable observations regarding the Friedel-Crafts reaction of 2,5-dichloro-3-(chloromethyl)thiophene?

    A4: While the provided abstract doesn't detail the specifics, it highlights that 2,5-dichloro-3-(chloromethyl)thiophene exhibits unusual behavior in Friedel-Crafts reactions with benzene and alkylbenzenes. [] This suggests a distinct influence of the chlorine substituents on the thiophene ring's reactivity, potentially impacting its electronic properties and orientation during electrophilic aromatic substitution.

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